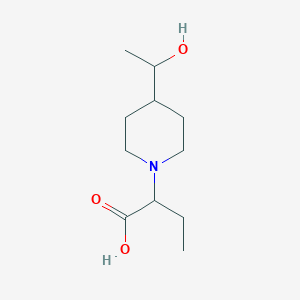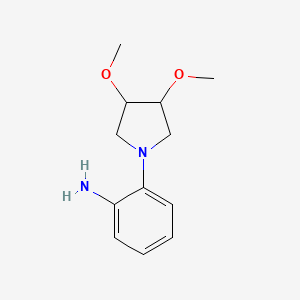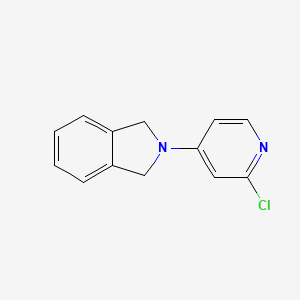
2-(2-氯吡啶-4-基)异吲哚啉
描述
2-(2-Chloropyridin-4-yl)isoindoline is a useful research compound. Its molecular formula is C13H11ClN2 and its molecular weight is 230.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chloropyridin-4-yl)isoindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloropyridin-4-yl)isoindoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药合成
异吲哚啉衍生物,如 N-异吲哚啉-1,3-二酮,因其在医药合成中的潜在用途而备受关注 . 这些衍生物的构效关系和生物学特性正在被研究,目的是探索其作为治疗剂的潜力 .
除草剂
异吲哚啉衍生物也正在被探索用于除草剂的开发 . 它们独特的化学结构和反应性使其成为这种应用的理想候选者 .
着色剂和染料
这些化合物中存在的异吲哚啉核已被发现可用于生产着色剂和染料 . 它们形成复杂结构和表现出多样化学反应性的能力使其成为此目的的理想选择 .
聚合物添加剂
异吲哚啉衍生物正在被研究用于作为聚合物合成中的添加剂 . 这些化合物可以增强聚合物的性能,使其更适合各种应用 .
有机合成
异吲哚啉衍生物在有机合成中发挥着至关重要的作用 . 它们用作各种复杂有机化合物的合成中的构建单元 .
光致变色材料
作用机制
Target of Action
The primary target of 2-(2-Chloropyridin-4-yl)isoindoline is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes including mood, reward, addiction, and fine motor control .
Mode of Action
2-(2-Chloropyridin-4-yl)isoindoline interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, potentially influencing the signaling pathways it is involved in .
Biochemical Pathways
These include the dopaminergic synapse pathway, which is crucial for transmitting signals in the brain, and the neuroactive ligand-receptor interaction pathway, which is involved in the communication between neurons .
Pharmacokinetics
In silico analysis suggests that isoindolines, the family of compounds to which 2-(2-chloropyridin-4-yl)isoindoline belongs, have good properties as ligands of the dopamine receptor d2 . This suggests that they may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Its interaction with the dopamine receptor d2 suggests that it could influence neurological processes regulated by this receptor, such as mood and motor control .
Action Environment
The action, efficacy, and stability of 2-(2-Chloropyridin-4-yl)isoindoline can be influenced by various environmental factors. For instance, the presence of blood proteins can affect its affinity for the dopamine receptor D2 . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect its stability and activity .
生化分析
Biochemical Properties
2-(2-Chloropyridin-4-yl)isoindoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind to the dopamine receptor D2, acting as a ligand and modulating its activity . The interaction between 2-(2-Chloropyridin-4-yl)isoindoline and the dopamine receptor D2 involves specific amino acid residues at the receptor’s allosteric binding site, leading to changes in receptor conformation and function . Additionally, 2-(2-Chloropyridin-4-yl)isoindoline may interact with other proteins and enzymes involved in neurotransmission and signal transduction pathways, further highlighting its biochemical significance.
Cellular Effects
The effects of 2-(2-Chloropyridin-4-yl)isoindoline on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(2-Chloropyridin-4-yl)isoindoline has been shown to affect the proliferation and migration of cancer cells, such as PC-9 and HCC-LM3 cells . The compound’s impact on cell signaling pathways, including those involved in cell growth and survival, underscores its potential as a therapeutic agent. Furthermore, 2-(2-Chloropyridin-4-yl)isoindoline may alter gene expression patterns, leading to changes in the expression of genes associated with cell cycle regulation, apoptosis, and other critical cellular processes.
Molecular Mechanism
The molecular mechanism of action of 2-(2-Chloropyridin-4-yl)isoindoline involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation. For instance, 2-(2-Chloropyridin-4-yl)isoindoline binds to the dopamine receptor D2, resulting in changes in receptor activity and downstream signaling pathways . Additionally, this compound may inhibit or activate other enzymes involved in metabolic pathways, thereby influencing cellular metabolism and function. The binding interactions of 2-(2-Chloropyridin-4-yl)isoindoline with biomolecules are crucial for understanding its therapeutic potential and mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Chloropyridin-4-yl)isoindoline may change over time due to factors such as stability, degradation, and long-term cellular effects. Studies have shown that this compound remains stable under specific conditions, allowing for consistent experimental results . Over extended periods, 2-(2-Chloropyridin-4-yl)isoindoline may undergo degradation, leading to changes in its biochemical properties and cellular effects. Long-term studies in in vitro and in vivo settings have revealed that 2-(2-Chloropyridin-4-yl)isoindoline can have sustained effects on cellular function, including alterations in cell proliferation, apoptosis, and gene expression .
Dosage Effects in Animal Models
The effects of 2-(2-Chloropyridin-4-yl)isoindoline vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating neurotransmission and reducing symptoms of neurological disorders . At higher doses, 2-(2-Chloropyridin-4-yl)isoindoline may cause toxic or adverse effects, including neurotoxicity and organ damage . Studies have identified specific dosage thresholds for the compound’s therapeutic and toxic effects, providing valuable information for its potential clinical applications.
Metabolic Pathways
2-(2-Chloropyridin-4-yl)isoindoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, 2-(2-Chloropyridin-4-yl)isoindoline may inhibit or activate enzymes involved in neurotransmitter synthesis and degradation, thereby affecting neurotransmitter levels and signaling . Understanding the metabolic pathways associated with 2-(2-Chloropyridin-4-yl)isoindoline is essential for elucidating its biochemical and therapeutic properties.
Transport and Distribution
The transport and distribution of 2-(2-Chloropyridin-4-yl)isoindoline within cells and tissues are critical for its biological activity. This compound may interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . Additionally, 2-(2-Chloropyridin-4-yl)isoindoline may accumulate in certain cellular compartments, influencing its localization and activity . The study of the transport and distribution of 2-(2-Chloropyridin-4-yl)isoindoline provides insights into its cellular and molecular mechanisms of action.
Subcellular Localization
The subcellular localization of 2-(2-Chloropyridin-4-yl)isoindoline is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 2-(2-Chloropyridin-4-yl)isoindoline may localize to the nucleus, mitochondria, or other organelles, where it exerts its effects on cellular processes . The subcellular localization of 2-(2-Chloropyridin-4-yl)isoindoline is a key factor in determining its biochemical and therapeutic properties.
属性
IUPAC Name |
2-(2-chloropyridin-4-yl)-1,3-dihydroisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2/c14-13-7-12(5-6-15-13)16-8-10-3-1-2-4-11(10)9-16/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXQFLUTIULCKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


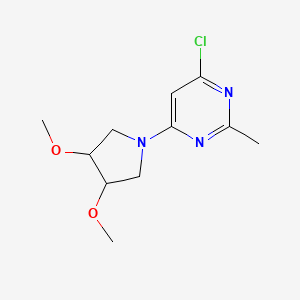
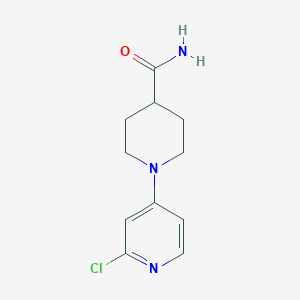
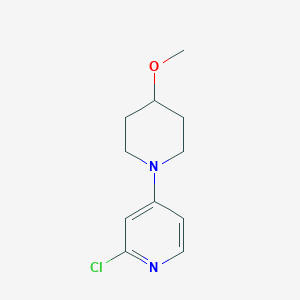
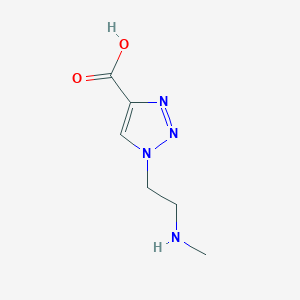
![1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]sulfanyl}propan-2-ol](/img/structure/B1474504.png)
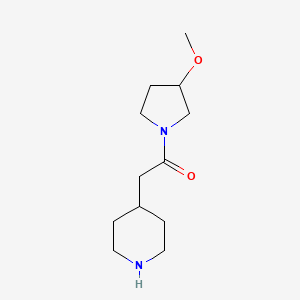

![2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetic acid](/img/structure/B1474507.png)

